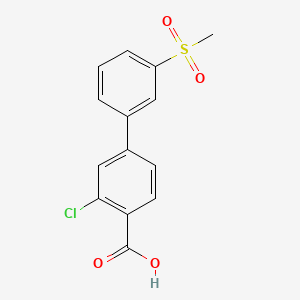

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO4S and its molecular weight is 310.748. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

- Dissolve benzoic acid in an organic solvent like dichloromethane.

- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product with an organic solvent and purify it by recrystallization[1][1].

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate[][1].

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium[][1].

Major Products Formed

Substitution Reactions: Products like 2-amino-4-(3-methylsulfonylphenyl)benzoic acid.

Reduction Reactions: Products like 2-chloro-4-(3-methylsulfanylphenyl)benzoic acid.

Oxidation Reactions: Products like 2-chloro-4-(3-carboxyphenyl)benzoic acid[][1].

Applications De Recherche Scientifique

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials[][1].

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

- 2-Chloro-4-(methylsulfonyl)benzoic acid

- 3-Chloro-4-(methylsulfonyl)benzoic acid[1][1]

Activité Biologique

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is represented by the molecular formula C14H11ClO4S. It contains a chloro group and a methylsulfonyl group, which are significant for its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown inhibition of COX-2, an enzyme associated with inflammation and pain .

Anticancer Activity

Several studies have explored the anticancer potential of related benzoic acid derivatives. In particular, compounds that share structural similarities with this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against human colon cancer cells (HT-29) and breast cancer cells (MCF-7) .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The presence of the methylsulfonyl group is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth and reducing inflammation .

Occupational Exposure Studies

A notable case study involved the investigation of respiratory sensitization linked to exposure to similar chemical compounds in industrial settings. Workers exposed to benzoic acid derivatives experienced symptoms such as asthma and contact urticaria, highlighting the importance of understanding the safety profile of these compounds .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-chloro-4-(3-methylsulfonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCTYFOBLDXQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691630 |

Source

|

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-06-7 |

Source

|

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.